molecular formula C10H14N2O2 B2394546 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid CAS No. 924845-60-3

3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid

Cat. No.: B2394546
CAS No.: 924845-60-3
M. Wt: 194.234
InChI Key: SBYSFUIFFVKYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid is an organic compound with a molecular formula of C10H14N2O2 This compound is characterized by the presence of a pyridine ring, a methyl group, and an amino-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method involves the use of methyl iodide as the alkylating agent, which reacts with 2-aminopyridine to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid involves its interaction with specific

Properties

IUPAC Name

3-[methyl(pyridin-2-ylmethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(7-5-10(13)14)8-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYSFUIFFVKYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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